molecular formula C14H15NO2 B2938843 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione CAS No. 1801983-04-9

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione

Cat. No.: B2938843
CAS No.: 1801983-04-9
M. Wt: 229.279
InChI Key: ANSDLZGDPHGOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione is a synthetically versatile building block based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in medicinal chemistry and natural product synthesis . The bridged bicyclic core presents a rigid, three-dimensional framework that is often utilized to create stereochemically defined molecules for pharmaceutical and agrochemical research . The presence of both the benzyl group and two carbonyl functionalities at the 2 and 7 positions makes this compound a valuable chiral precursor and synthetic intermediate. Researchers can leverage the reactivity of the diketone for further functionalization, while the benzyl group on the nitrogen atom offers a common protecting group strategy that can be selectively removed under conditions such as catalytic hydrogenation . This allows for the precise construction of more complex nitrogen-containing target molecules. The 8-azabicyclo[3.2.1]octane architecture is recognized as a challenging scaffold to acquire, underscoring the value of this functionalized derivative as a starting material in total synthesis and method development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSDLZGDPHGOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6-azabicyclo[32One common method involves the enantioselective construction of the azabicyclo scaffold, which is a key step in the synthesis of tropane alkaloids . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could yield a hydrocarbon.

Scientific Research Applications

Scientific Research Applications of 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione

This compound is a bicyclic compound featuring a unique structural framework that includes a benzyl group and an azabicyclo structure. It has the molecular formula C14H15NO2C_{14}H_{15}NO_2 and a molar mass of 229.27 g/mol . This compound is used in various scientific research applications, including chemistry, biology, and industry.

Applications

  • Chemistry this compound serves as a building block in synthesizing complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to introduce or remove functional groups. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions, with conditions varying based on the desired reaction.
  • Biology This compound can be used in studies involving enzyme interactions and receptor binding due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are key enzymes in neurotransmission. It modulates the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for the hydrolysis of the neurotransmitter acetylcholine.
  • Industry It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

This compound's biological activity is attributed to its interaction with molecular targets like enzymes or receptors in neurotransmission pathways. Recent studies have explored the inhibitory effects of derivatives of bicyclic compounds on cholinesterases. For example, benzobicyclo[3.2.1]octene derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE.

Compound TypeAChE IC50 (µM)BChE IC50 (µM)
Benzobicyclo Derivatives8.331
This compoundTBDTBD

These results indicate that modifications to the azabicyclo framework can significantly influence the selectivity and potency against these cholinesterases.

Structure-Activity Relationship

The presence of the benzyl group enhances the biological activity of the compound compared to simpler analogs like 2-azabicyclo[3.2.1]octane, which lacks this substituent. Variations in substituents on the benzyl group can lead to different affinities for AChE and BChE, highlighting the importance of structural optimization in drug design.

Potential Applications

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used. For example, in medicinal applications, it might interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Functional Group Variations

  • 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one: This analog (C₁₄H₁₇NO, MW 215.30) has a single ketone at position 3, contrasting with the dione structure of the target compound. The absence of the 2,7-dione moiety likely reduces polarity and alters metabolic stability .
  • 6-Acetyl-6-azabicyclo[3.2.1]octan-7-one: With an acetyl group at position 6 and a ketone at 7 (C₉H₁₃NO₂, MW 167.21), this compound demonstrates how substituents on the nitrogen atom influence reactivity. The acetyl group may enhance lipophilicity compared to the benzyl group .

Bicyclic Scaffold Modifications

  • 6-Oxa-2-azabicyclo[3.2.1]octane Derivatives: Compounds like (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane incorporate an oxygen atom in the bicyclic framework.
  • 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane : Found in benzathine benzylpenicillin, this smaller bicyclic system (heptane vs. octane) exhibits increased ring strain, which may enhance reactivity in biological systems .

Anticancer Potential

Benzimidazole-4,7-diones (e.g., compounds 5a–c) exhibit hypoxia-selective cytotoxicity, with hypoxia/normoxia coefficients comparable to tirapazamine . While the target compound’s dione groups may confer redox activity under hypoxic conditions, its benzyl substituent could modulate membrane permeability relative to benzimidazole-based analogs.

Enzyme Inhibition

6-Substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives act as cysteine protease inhibitors, suggesting that bicyclic systems with ketone groups can interact with enzymatic active sites. The 2,7-dione arrangement in the target compound may enhance binding affinity through dual hydrogen-bonding interactions .

Data Tables

Table 1: Molecular Properties of Selected Azabicyclic Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
6-Benzyl-6-azabicyclo[3.2.1]octan-3-one C₁₄H₁₇NO 215.30 Ketone (C3) High lipophilicity
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one C₉H₁₃NO₂ 167.21 Acetyl (N6), ketone (C7) Enhanced metabolic stability
Benzimidazole-4,7-dione (Compound 5a) C₁₅H₁₂N₂O₂ 252.27 Dione (C4, C7), benzimidazole Hypoxia-selective cytotoxicity

Biological Activity

6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione (CAS No. 1801983-04-9) is a bicyclic compound characterized by a unique structural framework that includes a benzyl group and an azabicyclo structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are key enzymes in neurotransmission.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in neurotransmission pathways. The compound's structure allows it to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for the hydrolysis of the neurotransmitter acetylcholine.

Biological Activity and Case Studies

Recent studies have explored the inhibitory effects of various derivatives of bicyclic compounds on cholinesterases. For instance, a library of derivatives including benzobicyclo[3.2.1]octene was synthesized and evaluated for their inhibitory activity against AChE and BChE:

Compound TypeAChE IC50 (µM)BChE IC50 (µM)
Benzobicyclo Derivatives8.331
This compoundTBDTBD

These results indicate that modifications to the azabicyclo framework can significantly influence the selectivity and potency against these cholinesterases .

Structure-Activity Relationship

The presence of the benzyl group in this compound is crucial for enhancing its biological activity compared to its simpler analogs like 2-azabicyclo[3.2.1]octane, which lacks this substituent . Variations in substituents on the benzyl group can lead to different affinities for AChE and BChE, highlighting the importance of structural optimization in drug design.

Potential Applications

Given its cholinesterase inhibitory properties, this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark . The ability to selectively inhibit BChE over AChE can provide therapeutic advantages by minimizing side effects associated with widespread AChE inhibition.

Q & A

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (based on benzylpenicillin safety analogs) .
  • Ventilation : Use fume hoods for reactions involving volatile amines or lactam intermediates.
  • Spill management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .

What are the limitations of current characterization techniques for confirming bicyclic lactam regiochemistry?

Q. Advanced Research Focus

  • IR limitations : Overlapping carbonyl peaks (e.g., lactam vs. ester) complicate regiochemistry assignment.
  • Solution : Use isotopic labeling (e.g., ¹³C NMR) to track carbonyl carbons or HPLC-MS to separate regioisomers. Cross-validate with single-crystal XRD for unambiguous confirmation .

How can reaction scalability challenges in bicyclic lactam synthesis be addressed without compromising purity?

Q. Methodological Guidance

  • Flow chemistry : Continuous reactors minimize exothermic risks and improve heat dissipation for large-scale lactam formation .
  • Membrane separation : Use nanofiltration to remove unreacted amines or byproducts, achieving >95% purity (validated via HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.